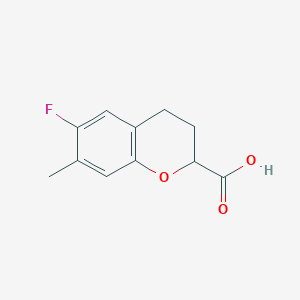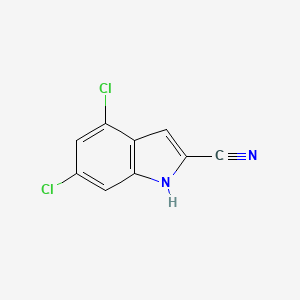![molecular formula C13H12N2O B11891691 2-Methoxy-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11891691.png)
2-Methoxy-5,6-dihydrobenzo[h]quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-5,6-dihydrobenzo[h]quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazoline core with a methoxy group at the 2-position and a dihydrobenzo ring fused to it.
Méthodes De Préparation
The synthesis of 2-Methoxy-5,6-dihydrobenzo[h]quinazoline can be achieved through various synthetic routes. One common method involves the reaction of a substituted aniline with a suitable aldehyde or ketone, followed by cyclization to form the quinazoline core. The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
2-Methoxy-5,6-dihydrobenzo[h]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the quinazoline core to dihydroquinazoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can be further modified for specific applications.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex quinazoline derivatives with potential therapeutic properties.
Biology: It has been investigated for its biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Medicine: The compound and its derivatives are being explored for their potential use as therapeutic agents in the treatment of various diseases, including cancer and infectious diseases.
Industry: 2-Methoxy-5,6-dihydrobenzo[h]quinazoline is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 2-Methoxy-5,6-dihydrobenzo[h]quinazoline involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as tyrosine kinases, by competing with ATP for binding to the active site. This inhibition can lead to the suppression of downstream signaling pathways involved in cell proliferation and survival. Additionally, the compound may modulate the activity of other proteins and receptors, contributing to its diverse biological effects.
Comparaison Avec Des Composés Similaires
2-Methoxy-5,6-dihydrobenzo[h]quinazoline can be compared with other similar compounds, such as:
2-Hydrazino-8-methoxy-5,6-dihydrobenzo[h]quinazoline: This compound has a hydrazino group at the 2-position instead of a methoxy group, which may result in different biological activities and reactivity.
4-Phenyl-5,6-dihydrobenzo[h]quinazoline:
2-Aminoacyl-5,6-dihydrobenzo[h]quinazoline: This compound has an aminoacyl group at the 2-position, which can influence its biological activity and interactions with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and reactivity compared to other quinazoline derivatives.
Propriétés
Formule moléculaire |
C13H12N2O |
|---|---|
Poids moléculaire |
212.25 g/mol |
Nom IUPAC |
2-methoxy-5,6-dihydrobenzo[h]quinazoline |
InChI |
InChI=1S/C13H12N2O/c1-16-13-14-8-10-7-6-9-4-2-3-5-11(9)12(10)15-13/h2-5,8H,6-7H2,1H3 |
Clé InChI |
HHRDWXKSLHPXBK-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=C2CCC3=CC=CC=C3C2=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11891612.png)
![7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine](/img/structure/B11891615.png)




![3,5-dimethyl-4-(1H-pyrrolo[3,2-b]pyridin-6-yl)isoxazole](/img/structure/B11891654.png)
![4-(2-Methoxyethyl)-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11891661.png)
![6,8-Dichloro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11891665.png)


![5H-Indeno[1,2-b]pyridine-5-carboxylic acid](/img/structure/B11891689.png)

